Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate

Catalog No.
S15894420
CAS No.
M.F
C13H13NO4S2
M. Wt
311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarbox...

Product Name

Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate

IUPAC Name

ethyl 3-amino-4-(benzenesulfonyl)thiophene-2-carboxylate

Molecular Formula

C13H13NO4S2

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C13H13NO4S2/c1-2-18-13(15)12-11(14)10(8-19-12)20(16,17)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3

InChI Key

FWDLUHOEWMKEIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)S(=O)(=O)C2=CC=CC=C2)N

Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring, an amino group, and a phenylsulfonyl moiety. This compound is notable for its potential applications in medicinal chemistry and material science due to its reactivity and biological properties. The presence of the phenylsulfonyl group enhances its chemical versatility, making it suitable for various

, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Nitro groups in intermediates can be reduced to amino groups using reducing agents like tin(II) chloride.
  • Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
  • Ester Hydrolysis: The ester functionality can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

These reactions highlight the compound's potential for further functionalization and modification in synthetic applications.

The biological activity of ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate has been explored in various studies. Compounds with similar structures have shown promise as anti-inflammatory agents, enzyme inhibitors, and potential therapeutic agents against cancer. The specific biological effects of this compound are still under investigation, but its structural features suggest that it may interact with biological targets such as enzymes or receptors involved in disease pathways.

The synthesis of ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate typically involves several key steps:

  • Formation of the Thiophene Ring: This can be achieved through methods such as the Gewald reaction, which involves the condensation of a ketone, cyanoacetate, and elemental sulfur.
  • Introduction of the Amino Group: Nucleophilic substitution reactions are commonly used to introduce the amino group by reacting an appropriate amine with a halogenated thiophene derivative.
  • Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation reactions using phenylsulfonyl chloride in the presence of bases like pyridine.
  • Esterification: The final step involves esterifying the carboxylic acid group with ethanol, typically using an acid catalyst to form the ethyl ester.

These methods provide a multi-step approach to synthesize this compound effectively.

Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate has potential applications in various fields:

  • Medicinal Chemistry: Its structural features may facilitate the development of new pharmaceuticals targeting specific diseases, particularly in anti-cancer and anti-inflammatory therapies.
  • Material Science: The compound's unique properties may also find applications in developing advanced materials or polymers with specific functionalities.

Studies on interaction profiles suggest that ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate may exhibit significant interactions with biological macromolecules. These interactions could involve binding to proteins or enzymes, influencing their activity or stability. Understanding these interactions is crucial for elucidating the compound's potential therapeutic mechanisms and optimizing its efficacy in drug development.

Several compounds share structural similarities with ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylateSimilar thiophene core but methyl esterLacks ethoxy group; different reactivity
Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylateContains a methylsulfonyl instead of phenylsulfonylAlters reactivity and potential applications
Ethanol 3-amino-4-(p-toluenesulfonyl)thiophene-2-carboxylic acidp-Toluenesulfonamide groupMay exhibit different solubility and biological properties

Uniqueness: Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate stands out due to its phenylsulfonyl group, enhancing its reactivity and potential biological activity compared to similar compounds. This unique feature contributes to its application versatility in synthetic chemistry and pharmaceutical research.

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

311.02860024 g/mol

Monoisotopic Mass

311.02860024 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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